N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core fused with a furan-2-yl substituent at position 6 and a sulfanylacetamide moiety at position 3. The acetamide group is further substituted with a 3-chlorophenyl ring. Its synthesis likely follows a multi-step protocol involving alkylation of a triazole-thione intermediate with chloroacetanilides in the presence of a base (e.g., KOH or K₂CO₃), as seen in structurally related compounds .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c18-11-3-1-4-12(9-11)19-16(24)10-26-17-21-20-15-7-6-13(22-23(15)17)14-5-2-8-25-14/h1-9H,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKUPRYMZVNWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide features a complex structure that includes:
- A 3-chlorophenyl group
- A furan moiety
- A triazolo-pyridazine scaffold
This structural diversity suggests potential interactions with various biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds with similar scaffolds. For instance, triazolo-pyridazine derivatives have shown significant activity against various bacterial strains. The presence of the triazole ring often enhances the compound's ability to inhibit bacterial growth by interacting with bacterial enzymes and disrupting cell wall synthesis .
Antiparasitic Activity
Research indicates that compounds incorporating triazole rings are promising candidates for antimalarial drug development. A related study demonstrated that triazolo-pyridine sulfonamides exhibited potent activity against Plasmodium falciparum, with IC50 values ranging from 2.24 μM to 4.98 μM . Given the structural similarities, N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may also exhibit similar antiparasitic effects.
Anticancer Potential
The triazole and pyridazine components have been associated with anticancer activity. Compounds with these moieties have been reported to inhibit tumor growth in various cancer cell lines. For example, certain derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells . Further investigation into the specific mechanisms by which N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide affects cancer cells is warranted.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on triazole derivatives indicated that modifications in the side chains could enhance their antimicrobial properties significantly. The IC50 values for selected compounds were found to be lower than traditional antibiotics .
- Antiparasitic Activity : In vitro tests on related compounds demonstrated efficacy against Plasmodium falciparum, suggesting that N-(3-chlorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide might also possess similar activity .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The triazolo[4,3-b]pyridazine core in the target compound offers a fused heterocyclic system, enhancing rigidity compared to non-fused triazoles (e.g., ). This may improve binding affinity to biological targets.
- The benzothieno-triazolo-pyrimidine analog () exhibits a bulkier, partially saturated core, which could reduce solubility but increase metabolic stability.
Substituent Effects
Physicochemical and Structural Insights
- Hydrogen bonding via N–H···O interactions (common in acetamides) likely stabilizes the target compound’s solid-state structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
